Cas no 1234996-74-7 ((R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride)

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride structure
1234996-74-7 structure
商品名:(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride
CAS番号:1234996-74-7
MF:C9H11N3.HCl
メガワット:197.66468
MDL:MFCD12828689
CID:1056167

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride 化学的及び物理的性質

名前と識別子

    • (R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride
    • (1R)-1-(1H-Benzimidazol-2-yl)ethanamine hydrochloride (1:1)
    • MDL: MFCD12828689
    • インチ: InChI=1S/C9H11N3.ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12);1H/t6-;/m1./s1
    • InChIKey: HFHWHWCRHSKBOZ-FYZOBXCZSA-N
    • ほほえんだ: N[C@@H](C1=NC2=CC=CC=C2N1)C.[H]Cl

計算された属性

  • せいみつぶんしりょう: 197.07200
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1

じっけんとくせい

  • PSA: 54.70000
  • LogP: 3.08490

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride セキュリティ情報

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R62490-250mg
(R)-1-(1H-Benzimidazol-2-yl)ethylamineHydrochloride
1234996-74-7
250mg
¥576.0 2021-09-04
abcr
AB451547-250 mg
(R)-1-(1H-Benzimidazol-2-yl)ethylamine HCl; .
1234996-74-7
250mg
€170.50 2023-04-22
Chemenu
CM324206-5g
(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride
1234996-74-7 95%
5g
$656 2023-02-18
Chemenu
CM324206-5g
(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride
1234996-74-7 95%
5g
$400 2021-06-17
abcr
AB451547-1 g
(R)-1-(1H-Benzimidazol-2-yl)ethylamine HCl; .
1234996-74-7
1g
€294.50 2023-04-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R62490-1g
(R)-1-(1H-Benzimidazol-2-yl)ethylamineHydrochloride
1234996-74-7
1g
¥1276.0 2021-09-04
TRC
B619325-50mg
(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride
1234996-74-7
50mg
$ 50.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-KU234-200mg
(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride
1234996-74-7 97+%
200mg
459.0CNY 2021-07-14
Chemenu
CM324206-1g
(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride
1234996-74-7 95%
1g
$193 2023-02-18
eNovation Chemicals LLC
K10839-5g
(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride
1234996-74-7 97%
5g
$680 2024-05-24

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride 関連文献

(R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochlorideに関する追加情報

Recent Advances in the Study of (R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride (CAS: 1234996-74-7)

In recent years, (R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride (CAS: 1234996-74-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its benzimidazole core and chiral amine functionality, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and receptor modulators. The unique structural features of this molecule make it a valuable scaffold for drug discovery, and recent studies have explored its synthesis, biological activity, and mechanism of action in greater detail.

One of the key areas of research has focused on the synthesis and optimization of (R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient enantioselective synthesis route for this compound, achieving high yield and purity. The researchers employed asymmetric hydrogenation of a precursor imine using a chiral ruthenium catalyst, followed by hydrochloric acid salt formation. This method not only improved the scalability of the synthesis but also provided insights into the stereochemical control of the reaction, which is critical for maintaining the compound's biological activity.

Another significant advancement involves the exploration of (R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride as a potential inhibitor of histone deacetylases (HDACs). HDACs are a class of enzymes implicated in various diseases, including cancer and neurodegenerative disorders. A recent in vitro study revealed that this compound exhibits selective inhibition against HDAC6, with an IC50 value in the low micromolar range. Molecular docking simulations suggested that the benzimidazole moiety interacts with the zinc-binding site of HDAC6, while the ethylamine group contributes to the overall binding affinity. These findings highlight the compound's potential as a lead for developing HDAC6-specific therapeutics.

In addition to its role as an enzyme inhibitor, (R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride has been investigated for its activity as a ligand for G protein-coupled receptors (GPCRs). A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that this compound acts as a partial agonist of the serotonin 5-HT2A receptor, with moderate selectivity over other serotonin receptor subtypes. The study utilized radioligand binding assays and functional assays to characterize the compound's pharmacological profile. The results suggest potential applications in the treatment of central nervous system disorders, such as depression and schizophrenia, although further in vivo studies are needed to validate these findings.

Recent pharmacokinetic studies have also shed light on the ADME (absorption, distribution, metabolism, and excretion) properties of (R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride. A preclinical study in rats demonstrated that the compound exhibits good oral bioavailability and a favorable half-life, making it suitable for further development as an oral therapeutic agent. However, the study also identified potential metabolic liabilities, such as oxidation of the benzimidazole ring, which may need to be addressed through structural modifications in future iterations of the compound.

In conclusion, (R)-1-(1H-Benzimidazol-2-yl)ethylamine Hydrochloride (CAS: 1234996-74-7) represents a versatile and promising scaffold in chemical biology and drug discovery. Recent studies have advanced our understanding of its synthesis, biological activity, and therapeutic potential, paving the way for further investigations. Future research directions may include the development of derivatives with improved selectivity and pharmacokinetic properties, as well as in vivo efficacy studies in disease models. As the field continues to evolve, this compound is likely to remain a focal point of innovation in the quest for novel therapeutics.

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Amadis Chemical Company Limited
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清らかである:99%
はかる:5g
価格 ($):352.0